3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(4’-fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Major Products Formed
Scientific Research Applications
3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is used in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, which activates the zinc compound and the target molecule, allowing the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Comparison
Compared to similar compounds, 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which can impart different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H10BrFOZn |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZQYFCKCFBFIFPZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.